molecular formula C6H12N2 B12281514 ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine

({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine

Cat. No.: B12281514
M. Wt: 112.17 g/mol
InChI Key: XHNXQDXKEJDYNJ-UHFFFAOYSA-N
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Description

({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine (CAS: 1934898-26-6) is a bicyclopentane (BCP)-containing hydrazine derivative with the molecular formula C₆H₁₂N₂ and a molecular weight of 112.17 g/mol . Bicyclo[1.1.1]pentane is a rigid, strained hydrocarbon scaffold increasingly used in medicinal chemistry as a bioisostere for aromatic rings or tert-butyl groups due to its unique three-dimensional structure and metabolic stability . The hydrazine moiety in this compound introduces reactivity for further functionalization, making it valuable in drug discovery and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine typically involves the reaction of [1.1.1]propellane with hydrazine derivatives. One common method includes the reaction of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of a manganese catalyst to form di-tert-butyl 1-(bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate. Subsequent deprotection steps yield the desired this compound .

Industrial Production Methods

Industrial production methods for this compound are still under development due to the challenges associated with the large-scale preparation of bicyclo[1.1.1]pentane derivatives. Recent advancements have focused on optimizing reaction conditions and developing scalable methods that can produce these compounds in multi-gram quantities .

Chemical Reactions Analysis

Types of Reactions

({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Synthesis of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine

The synthesis of this compound typically involves multi-step processes that may include functionalization of bicyclo[1.1.1]pentane derivatives. Recent advancements have improved the scalability and efficiency of these synthetic routes, allowing for higher yields and reduced costs in the production of bicyclo[1.1.1]pentane derivatives, including hydrazines .

Medicinal Chemistry

Bicyclo[1.1.1]pentane derivatives are increasingly recognized as valuable bioisosteres for traditional pharmacophores such as phenyl rings, internal alkynes, and tert-butyl groups . The incorporation of this compound into drug candidates can enhance their physicochemical properties, including:

  • Increased metabolic stability
  • Improved aqueous solubility
  • Enhanced passive permeability

These improvements can lead to more effective drug candidates with better bioavailability .

Materials Science

The applications of bicyclo[1.1.1]pentane derivatives extend beyond medicinal chemistry into materials science:

  • Molecular Rods : Used in the design of molecular rods for electronic and photonic applications.
  • Liquid Crystals : Bicyclo[1.1.1]pentane structures can serve as components in liquid crystal displays due to their unique geometric properties.
  • Supramolecular Chemistry : They are utilized as linker units in supramolecular assemblies, enhancing the structural integrity and functionality of these systems .

Drug Discovery

Recent studies have demonstrated that bicyclo[1.1.1]pentanes can effectively mimic ortho and meta-substituted arenes, which are common structural motifs in many drugs . This mimetic ability allows for the exploration of new chemical spaces in drug discovery, potentially leading to novel therapeutic agents.

Case Studies

StudyApplicationFindings
Pellicciari et al., 1996mGluR1 AntagonistsDemonstrated that bicyclo[1.1.1]pentane can replace phenyl rings in drug candidates, improving solubility and metabolic stability .
Stepan et al., 2012Broad Drug DevelopmentHighlighted the versatility of bicyclo[1.1.1]pentanes as bioisosteres, leading to enhanced pharmacokinetic profiles .
Recent Advances (2024)Scalable SynthesisDeveloped a light-enabled method for synthesizing bicyclo[1.1.1]pentane derivatives efficiently, facilitating their use in medicinal chemistry .

Mechanism of Action

The mechanism of action of ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes and biological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclopentane Hydrazine Derivatives

1-Bicyclo[1.1.1]pentylhydrazine

  • Molecular Formula : C₅H₁₀N₂
  • Molecular Weight : 98.15 g/mol
  • Synthesis : Synthesized via hydrohydrazination of [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane, catalyzed by Mn(dpm)₃. Deprotection yields the hydrazine, which is reduced to 1-bicyclo[1.1.1]pentylamine .
  • Key Features : Scalable synthesis (gram to kilogram scale), improved safety profile compared to earlier methods, and serves as a precursor to BCP amines for pharmaceutical applications .

[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine Dihydrochloride

  • Molecular Formula : C₅H₁₂Cl₂N₂
  • Molecular Weight : 171.07 g/mol
  • Properties : High purity (≥97%), stable at room temperature, and available as a dihydrochloride salt for enhanced solubility .
  • Applications: Potential use in fluorinated drug candidates due to the trifluoromethyl group’s metabolic stability and lipophilicity .

Comparison Table

Compound Molecular Formula Molecular Weight Synthesis Method Key Applications/Properties
({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine C₆H₁₂N₂ 112.17 Undisclosed (likely alkylation of BCP) Bioisostere for drug design
1-Bicyclo[1.1.1]pentylhydrazine C₅H₁₀N₂ 98.15 Hydrohydrazination of [1.1.1]propellane Scalable precursor to BCP amines
[3-(Trifluoromethyl)BCP]hydrazine diHCl C₅H₁₂Cl₂N₂ 171.07 Not specified Fluorinated drug candidates

Non-BCP Hydrazine Derivatives

1-(Diphenylmethylidene)-2-(1-Phenylethylidene)hydrazine

  • Synthesis: Condensation of benzophenone hydrazone and acetophenone using BiCl₃-K10 catalyst .
  • Properties : Aromatic substituents enhance π-π stacking but reduce metabolic stability compared to BCP derivatives.

Chloro-quinolin-4-yl-piperazin-1-ylmethyl-phenyl-hydrazine Derivatives

  • Example : QH-01 to QH-05 ().
  • Applications: Antimalarial and anticancer agents, leveraging the quinoline-piperazine scaffold. Hydrazine acts as a linker for conjugation .

Comparison Highlights

  • Reactivity : BCP hydrazines exhibit strain-driven reactivity, enabling unique coupling reactions (e.g., strain-promoted azide-alkyne cycloadditions) .
  • Solubility: BCP derivatives generally have lower solubility than aromatic hydrazines but higher than aliphatic analogues due to their rigid, non-polar structure.
  • Stability : The BCP core resists oxidative metabolism, enhancing in vivo stability compared to benzhydryl or naphthyl derivatives .

Biological Activity

The compound ({Bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine represents a novel class of bicyclic structures that exhibit potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews the biological activity associated with this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic uses.

Synthesis of this compound

The synthesis of bicyclo[1.1.1]pentane derivatives, including this compound, has been explored using various methodologies. A notable approach involves the reaction of [1.1.1]propellane with hydrazine derivatives, which allows for the efficient formation of hydrazine-based compounds with bicyclic structures . Recent advancements in synthetic methodologies have improved scalability and yield, making it feasible to produce these compounds for biological evaluations .

Anti-inflammatory Properties

Research indicates that bicyclo[1.1.1]pentane derivatives, including those containing hydrazine moieties, can exhibit significant anti-inflammatory activity. For instance, a study evaluated a series of bicyclo[1.1.1]pentane-containing lipoxin A4 mimetics (BCP-sLXm), demonstrating that one specific compound (6a) significantly attenuated lipopolysaccharide (LPS)-induced NFκB activity in monocytes by approximately 50% . This suggests that bicyclo[1.1.1]pentane derivatives may serve as promising candidates for the development of anti-inflammatory drugs.

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of bicyclo[1.1.1]pentane derivatives. A compound designed using this motif was shown to be an equipotent inhibitor of γ-secretase, an enzyme implicated in Alzheimer's disease pathology . The modifications introduced by the bicyclic structure improved passive permeability and aqueous solubility, enhancing oral absorption characteristics in preclinical models.

Case Studies

Several case studies highlight the biological significance of this compound:

  • Case Study 1: Anti-inflammatory Activity
    In vitro assays demonstrated that BCP-sLXm (6a) reduced pro-inflammatory cytokines such as TNFα and MCP-1 in human monocyte cell lines, suggesting its potential as an anti-inflammatory agent .
  • Case Study 2: Enzyme Inhibition
    The incorporation of the bicyclo[1.1.1]pentane motif into drug candidates has been associated with enhanced metabolic stability and efficacy against specific targets like γ-secretase, indicating its utility in drug design for neurodegenerative diseases .

Comparative Analysis of Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

CompoundBiological ActivityMechanism of ActionReference
This compoundAnti-inflammatoryInhibition of NFκB signaling
BCP-sLXm (6a)Anti-inflammatoryCytokine release inhibition
γ-secretase inhibitor with BCPEnzyme inhibitionCompetitive inhibition

Q & A

Q. Basic: What are the primary synthetic routes for ({bicyclo[1.1.1]pentan-1-yl}methyl)hydrazine, and how do they compare in scalability and yield?

Methodological Answer:
The synthesis of this compound typically involves strain-release strategies or functionalization of preformed bicyclo[1.1.1]pentane (BCP) scaffolds. Two key routes are:

  • Hydrohydrazination of [1.1.1]propellane : Reacting [1.1.1]propellane with di-tert-butyl azodicarboxylate and phenylsilane in the presence of Mn(dpm)₃ catalyst yields a protected hydrazine intermediate, which is deprotected to the free hydrazine. This method offers scalability (multi-gram) and improved safety compared to earlier routes, with a 53–67% yield for analogous BCP-hydrazine derivatives .
  • Strain-release amination : Baran and coworkers demonstrated that "turbo amides" react with [1.1.1]propellane to generate BCP-amines, which can be functionalized to hydrazines. This approach is versatile for introducing diverse substituents but requires optimization for hydrazine-specific derivatives .

Table 1: Comparison of Synthetic Routes

MethodStepsYield (%)ScalabilityKey Advantage
Hydrohydrazination 2–353–67HighCost-effective, Mn-catalyzed
Strain-release 1–224–40ModerateBroad substrate scope

Q. Basic: How is this compound characterized structurally, and what NMR signatures are critical for confirmation?

Methodological Answer:
Structural confirmation relies on ¹H/¹³C NMR and mass spectrometry . Key NMR features include:

  • BCP bridgehead protons : The unique BCP scaffold generates distinct deshielded signals. For example, in N-(bicyclo[1.1.1]pentan-1-yl)piperazine derivatives, bridgehead protons appear as singlets at δ 2.1–2.3 ppm (¹H) and δ 30–35 ppm (¹³C) .
  • Hydrazine protons : The -NH-NH₂ group exhibits broad peaks at δ 3.5–5.0 ppm, though these may split or shift due to hydrogen bonding or derivatization .

Table 2: Representative NMR Data for BCP-Hydrazine Derivatives

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
1-bicyclo[1.1.1]pentylhydrazine2.15 (s, 2H, BCP)30.2 (BCP bridgehead)
N-(BCP-methyl)piperazine2.25 (s, 2H, BCP)33.5 (BCP bridgehead)

Q. Advanced: How can researchers address low yields in the Hofmann/Schmidt rearrangement routes for BCP-hydrazines?

Methodological Answer:
Early routes using Hofmann or Schmidt rearrangements suffered from poor yields (<25%) due to side reactions and instability of intermediates . To mitigate this:

  • Optimize reaction conditions : Lower temperatures (-78°C) and anhydrous solvents reduce decomposition of reactive intermediates like BCP-azides.
  • Alternative intermediates : Use stable precursors like di-tert-butyl hydrazine dicarboxylates, which are deprotected under mild acidic conditions (e.g., HCl in dioxane) .
  • Catalytic strategies : Mn(dpm)₃ improves regioselectivity in hydrohydrazination, minimizing byproducts .

Q. Advanced: How do contradictions in literature regarding the efficiency of BCP-hydrazine synthesis inform experimental design?

Methodological Answer:
Discrepancies arise from differences in starting materials, catalysts, and isolation methods. For example:

  • Bunker et al. achieved 67% yield using Mn catalysis and stepwise deprotection , whereas Barbachyn et al. reported 24% yields due to unstable neutral amine intermediates .
  • Key considerations :
    • Protecting groups : Boc/t-Bu esters enhance stability during purification.
    • Workup protocols : Rapid column chromatography or crystallization prevents hydrazine oxidation.
    • Catalyst screening : Test Mn, Fe, or photoredox catalysts for optimal selectivity.

Q. Advanced: What role does this compound play in bioisostere design for medicinal chemistry?

Methodological Answer:
The BCP scaffold is a rigid, sp³-rich bioisostere for para-substituted benzene rings, improving metabolic stability and solubility. Applications include:

  • Enzyme inhibitors : BCP-hydrazines serve as precursors for non-planar amine derivatives, such as eIF2B activators with enhanced blood-brain barrier permeability .
  • Click chemistry : Azide-functionalized BCPs (e.g., 1-azido-3-iodo-BCP) enable Huisgen cycloaddition with alkynes for targeted drug conjugates .

Table 3: Bioisosteric Replacement Case Study

PropertyBenzene AnalogBCP AnalogAdvantage
LogP2.11.4Improved solubility
Metabolic stability (t½)1.5 h4.2 hReduced CYP450 oxidation
Synthetic steps53Streamlined route

Q. Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • Hydrazine toxicity : Use gloveboxes or fume hoods to avoid inhalation/contact.
  • Stability : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation .
  • Decomposition monitoring : Regularly check for color changes (yellowing indicates degradation) via TLC or HPLC .

Q. Advanced: How can computational modeling guide the optimization of BCP-hydrazine reactivity?

Methodological Answer:

  • DFT calculations : Predict regioselectivity in hydrazine formation (e.g., bridgehead vs. methyl substitution) using Gaussian or ORCA software.
  • Molecular docking : Screen BCP-hydrazines against target proteins (e.g., kinases) to prioritize synthetic targets .

Q. Basic: What analytical techniques beyond NMR are used to confirm hydrazine purity?

Methodological Answer:

  • HPLC-MS : Detects trace impurities (e.g., oxidized diazenes) with a C18 column and 0.1% formic acid mobile phase .
  • Elemental analysis : Validates C/H/N ratios (e.g., C₆H₁₂N₂ requires 66.63% C, 11.18% H, 22.19% N) .

Properties

Molecular Formula

C6H12N2

Molecular Weight

112.17 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanylmethylhydrazine

InChI

InChI=1S/C6H12N2/c7-8-4-6-1-5(2-6)3-6/h5,8H,1-4,7H2

InChI Key

XHNXQDXKEJDYNJ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)CNN

Origin of Product

United States

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